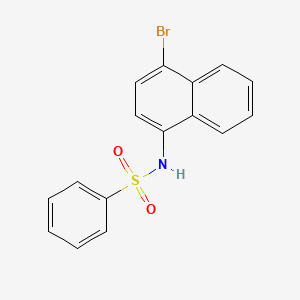

N-(4-bromo-1-naphthyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromonaphthalen-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-21(19,20)12-6-2-1-3-7-12/h1-11,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUNCQLVKWZDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

a. Bromine vs. Hydroxyl/Methoxy Groups

- 4-Bromo-N-(4-hydroxy-3-(4-hydroxybutyl)naphthalen-1-yl)benzenesulfonamide (Compound 35): Structural difference: Incorporates a hydroxybutyl chain on the naphthalene ring, enhancing hydrogen-bonding capacity. Synthesis: 34% yield, 98% purity (HPLC) .

- 4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (Compound 44) :

b. Naphthyl vs. Quinoline/Indoloquinazolinone Cores

- N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides (): Structural difference: Quinoline core replaces naphthyl, with nitro or hydroxyl groups on the styryl moiety. Biological activity: Moderate HIV integrase inhibition (IC₅₀ ~1–10 μM) due to nitro/hydroxyl substituents enhancing interactions . Comparison: The target compound’s bromine may favor hydrophobic or halogen bonding, differing from quinoline-based π-π stacking.

- N-(6,12-dioxoindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide (): Structural difference: Indoloquinazolinone core introduces fused heterocyclic rings. Impact: Enhanced rigidity and planar structure may improve DNA intercalation or enzyme inhibition .

Key Observations :

- Bromine increases molecular weight and hydrophobicity compared to hydroxyl/methoxy analogs.

- Hydroxybutyl chains in Compounds 35/44 improve aqueous solubility but complicate synthesis (lower yields).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-1-naphthyl)benzenesulfonamide, and what analytical techniques confirm its purity?

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution, where 4-bromo-1-naphthylamine reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Reaction optimization often involves controlling temperature (0–5°C to room temperature) and solvent choice (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions .

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of sulfonamide (-SONH-) and bromonaphthyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHBrNOS).

- Elemental Analysis : Confirms stoichiometric purity (>95%).

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., using ethanol/water mixtures). Data collection is performed with Mo-Kα radiation (λ = 0.71073 Å) on diffractometers like Bruker D8 Venture.

- Software : SHELX suite (SHELXL for refinement) resolves bond lengths, angles, and torsion angles. Hydrogen bonding (e.g., N–H···O) and π-π stacking interactions are analyzed to understand packing motifs .

- Key Parameters :

- R-factor : <0.05 for high-quality refinement.

- CCDC Deposition : Structures are deposited in the Cambridge Structural Database (CSD) for public access .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in sulfonamide synthesis?

- Variables :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.

- Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of sulfonyl chloride.

- Yield Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20%.

- Work-Up Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. Recrystallization from ethanol/water mixtures enhances purity .

Q. What strategies are used to resolve data contradictions in crystallographic refinement?

- Common Issues :

- Disordered Atoms : Apply PART instructions in SHELXL to model split positions.

- Twinned Crystals : Use TWIN/BASF commands in SHELXL for refinement.

- Missing Electron Density : Omit maps (F-F) identify unresolved regions.

- Validation Tools :

- PLATON : Checks for voids, hydrogen-bonding geometry, and symmetry errors.

- Mercury : Visualizes intermolecular interactions and packing .

Q. How does the SRB assay evaluate the compound’s cytotoxicity, and what are critical parameters?

- Protocol :

Cell Culture : Use adherent cancer lines (e.g., MCF-7, HeLa) in 96-well plates.

Compound Treatment : Test a concentration range (1 nM–100 µM) for 48–72 hours.

Fixation and Staining : Trichloroacetic acid (TCA) fixes cells; sulforhodamine B (SRB) binds cellular proteins.

Absorbance Measurement : Read at 564 nm; IC values are calculated via nonlinear regression .

- Critical Parameters :

- Cell Density : 5,000–10,000 cells/well to avoid confluency artifacts.

- Control Normalization : Subtract background absorbance from untreated wells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.